molecular formula C25H34N4O6 B8056518 Boc-Trp-Unk-D-Ala-OH

Boc-Trp-Unk-D-Ala-OH

Cat. No.: B8056518
M. Wt: 486.6 g/mol
InChI Key: MJBGIYBYCIREOE-QRWLVFNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Trp-Unk-D-Ala-OH is a synthetic peptide composed of four amino acids: tert-butyloxycarbonyl-tryptophan, unknown amino acid, D-alanine, and a free carboxyl group. This compound is often used in peptide synthesis and research due to its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Trp-Unk-D-Ala-OH typically involves the stepwise addition of protected amino acids. The tert-butyloxycarbonyl (Boc) group is commonly used to protect the amino group during peptide synthesis. The synthesis begins with the protection of the amino acids using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amino acids are then coupled using common peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain on a resin support, followed by cleavage and purification .

Chemical Reactions Analysis

Types of Reactions

Boc-Trp-Unk-D-Ala-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the desired peptide this compound and its deprotected form Trp-Unk-D-Ala-OH.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Trp-Unk-D-Ala-OH is unique due to the presence of the unknown amino acid, which can introduce novel properties and functionalities. This makes it a valuable tool in peptide research and development, offering opportunities for the creation of new peptide-based therapeutics and materials .

Properties

IUPAC Name

(2R)-2-[[1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O6/c1-15(23(32)33)27-21(30)16-9-11-29(12-10-16)22(31)20(28-24(34)35-25(2,3)4)13-17-14-26-19-8-6-5-7-18(17)19/h5-8,14-16,20,26H,9-13H2,1-4H3,(H,27,30)(H,28,34)(H,32,33)/t15-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBGIYBYCIREOE-QRWLVFNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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